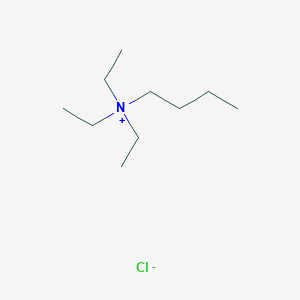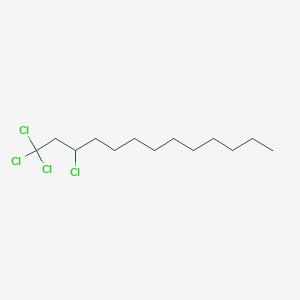
9H-carbazole-2-carbonitrile
Vue d'ensemble
Description
9H-carbazole-2-carbonitrile is a new acceptor core formed by the fusion of carbazole and benzonitrile . It has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions .
Synthesis Analysis
The synthesis of 9H-carbazole-2-carbonitrile involves the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized .Molecular Structure Analysis
The molecular structure of 9H-carbazole-2-carbonitrile is formed by the fusion of carbazole and benzonitrile . It is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters .Chemical Reactions Analysis
9H-carbazole-2-carbonitrile has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters . The emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions .Applications De Recherche Scientifique
I have found information on one specific application of 9H-carbazole-2-carbonitrile in scientific research, which is its use as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters. This application is significant in the field of organic electronics, particularly for the development of OLED devices. The compound helps achieve narrowed charge-transfer emissions, which is crucial for enhancing the efficiency and stability of these devices .
Mécanisme D'action
Target of Action
The primary target of 9H-carbazole-2-carbonitrile is the donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The compound acts as an acceptor in these emitters, contributing to the narrowing of charge-transfer emissions .
Mode of Action
9H-carbazole-2-carbonitrile interacts with its targets by forming a new acceptor core through the fusion of carbazole and benzonitrile . This interaction results in the construction of D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor . These emitters show deep-blue emissions with high photoluminescence quantum yields .
Biochemical Pathways
The biochemical pathways affected by 9H-carbazole-2-carbonitrile involve the process of thermally activated delayed fluorescence . The compound’s interaction with its targets leads to narrowed charge-transfer emissions, which are significantly narrower compared to those of typical D–A type TADF emitters .
Result of Action
The molecular and cellular effects of 9H-carbazole-2-carbonitrile’s action include the production of deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . Additionally, all 9H-carbazole-2-carbonitrile-based deep-blue TADF emitters result in narrow charge-transfer emissions .
Action Environment
The action, efficacy, and stability of 9H-carbazole-2-carbonitrile can be influenced by environmental factors such as the presence of nitrogen atmosphere and the temperature conditions during the synthesis process . For instance, the reaction mixture containing 9H-carbazole-2-carbonitrile needs to be cooled to 0 °C, then heated to 150 °C for 16 hours under a nitrogen atmosphere .
Orientations Futures
The future directions of 9H-carbazole-2-carbonitrile research could involve its further use in the construction of donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The potential for narrowing charge-transfer (CT) emissions presents an interesting avenue for future research .
Propriétés
IUPAC Name |
9H-carbazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWEUBVPCXIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471308 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-2-carbonitrile | |
CAS RN |
57955-18-7 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



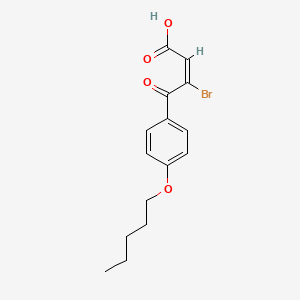
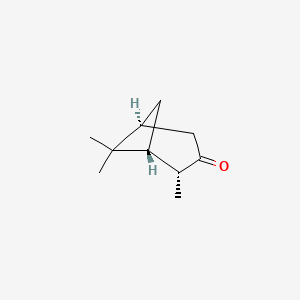


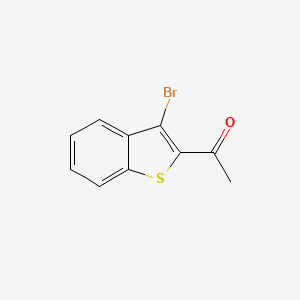

![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)
